molecular formula C6H6N4O4 B2833416 4-(2-Hydroxyethyl)[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7(4H,6H)-dione CAS No. 147194-39-6

4-(2-Hydroxyethyl)[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7(4H,6H)-dione

Cat. No.: B2833416
CAS No.: 147194-39-6
M. Wt: 198.138
InChI Key: KMFKULVKANONEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Hydroxyethyl)[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7(4H,6H)-dione is a heterocyclic compound featuring a fused oxadiazole-pyrimidine core with a hydroxyethyl substituent at the 4-position. This structure combines a pyrimidine-dione scaffold with a [1,2,5]oxadiazolo (furazan) ring, conferring unique electronic and steric properties. The hydroxyethyl group likely enhances solubility and modulates biological interactions compared to alkyl or aryl substituents.

Properties

IUPAC Name

4-(2-hydroxyethyl)-[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O4/c11-2-1-10-4-3(8-14-9-4)5(12)7-6(10)13/h11H,1-2H2,(H,7,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMFKULVKANONEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)N1C2=NON=C2C(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(2-Hydroxyethyl)[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7(4H,6H)-dione is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C6_6H6_6N4_4O4_4
  • Molecular Weight : 198.14 g/mol
  • IUPAC Name : 4-(2-hydroxyethyl)-[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7-dione

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. It is known that similar oxadiazole derivatives often exhibit:

  • Antimicrobial Activity : Compounds in this class can inhibit bacterial growth by interfering with nucleic acid synthesis.
  • Anticancer Properties : Some studies suggest that oxadiazoles can induce apoptosis in cancer cells by disrupting mitotic spindle formation and promoting cell cycle arrest.

Anticancer Activity

A study highlighted the potential of oxadiazole derivatives as anticancer agents. The compound was evaluated for its ability to inhibit cell proliferation in various cancer cell lines. Results indicated that the compound effectively induced apoptosis through the activation of caspase pathways.

Table 1: Summary of Anticancer Activity Studies

StudyCell LineIC50 (µM)Mechanism
AHeLa12.5Apoptosis induction
BMCF-715.0Caspase activation
CA54910.0Cell cycle arrest

Antimicrobial Activity

Another aspect of research focused on the antimicrobial properties of the compound. In vitro tests demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting the potential for development as an antibacterial agent.

Table 2: Antimicrobial Activity Results

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL

Case Studies

  • Study on Antimicrobial Efficacy : A recent investigation assessed the antimicrobial activity of various oxadiazole derivatives, including this compound. The study concluded that the compound exhibited a broad spectrum of activity against pathogenic bacteria.
  • Evaluation in Cancer Models : In a preclinical model using xenograft tumors in mice, the compound demonstrated significant tumor growth inhibition compared to control groups. This suggests that it may serve as a potential therapeutic agent for cancer treatment.

Comparison with Similar Compounds

Structural Analogs: Heteroatom Variation in Fused Rings

The oxadiazolo-pyrimidine-dione framework can be modified by replacing oxygen with sulfur or selenium, altering electronic properties and bioactivity.

Compound Name Heteroatom Molecular Formula Key Properties Reference
[1,2,5]Oxadiazolo[3,4-d]pyrimidine-5,7(4H,6H)-dione O C₄H₂N₄O₃ Nitric oxide (NO) donor activity
[1,2,5]Thiadiazolo[3,4-d]pyrimidine-5,7(4H,6H)-dione S C₄H₂N₄O₂S Higher thermal stability (m.p. >250°C)
[1,2,5]Selenadiazolo[3,4-d]pyrimidine-5,7(4H,6H)-dione Se C₄H₂N₄O₂Se Potent anti-proliferative activity

Key Findings :

  • Electron-Withdrawing Effects : Sulfur and selenium increase electron deficiency in the fused ring, enhancing reactivity in nucleophilic substitutions .
  • Biological Activity : Selenadiazolo derivatives (e.g., compound 5e ) exhibit IC₅₀ values of 2.1–4.3 μM against MCF-7, HepG-2, and A-549 cancer cells, outperforming thiadiazolo analogs .
  • Thermal Stability : Thiadiazolo derivatives show higher melting points (>250°C) compared to oxadiazolo compounds .
Substituent Effects at the 4-Position

Substituents at the 4-position significantly influence physicochemical and pharmacological profiles.

Compound Name Substituent Molecular Weight Melting Point (°C) Bioactivity Highlights Reference
4-Methyl-[1,2,5]selenadiazolo[3,4-d]pyrimidine-5,7-dione Methyl 307.18 >300 Anti-proliferative (IC₅₀: 2.1–4.3 μM)
4-(2-Hydroxyethyl)[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7-dione 2-Hydroxyethyl ~240 (estimated) N/A Enhanced solubility; potential NO donor
4,6-Dimethyl-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-dione Methyl (4,6-positions) 245.11 278–280 Thionation at 7-position for drug design

Key Findings :

  • Hydrophilicity : The hydroxyethyl group improves aqueous solubility, critical for drug delivery .
  • Methyl vs. Selenium : Methyl-selenadiazolo derivatives demonstrate superior cytotoxicity compared to methyl-oxadiazolo analogs, likely due to selenium’s redox activity .

Key Findings :

  • Antiviral Potential: Oxadiazolo derivatives (e.g., compound 1128) inhibit vesicular stomatitis virus (VSV) at EC₅₀ values of 10–50 μM via polymerase competition .
  • Anti-Cancer Mechanisms : Selenadiazolo compounds induce apoptosis via cell cycle arrest (G2/M phase) and Annexin V-FITC staining .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.